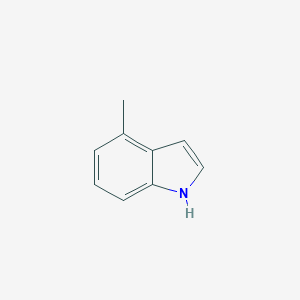

4-Methylindole

Vue d'ensemble

Description

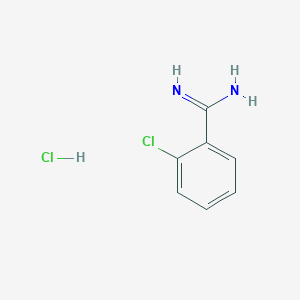

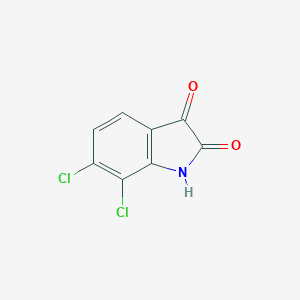

4-Methylindole, also known as skatole, is an organic compound with the molecular formula C9H9N. It is a derivative of indole, where a methyl group is substituted at the fourth position of the indole ring. This compound is known for its strong, unpleasant odor and is found naturally in feces, coal tar, and certain plants. It is also produced by the bacterial breakdown of tryptophan in the intestines of mammals.

Mécanisme D'action

Target of Action

4-Methylindole, like other indole derivatives, plays a significant role in cell biology . It is a biologically active compound used in the treatment of various disorders, including cancer cells and microbes . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes at the molecular level . These interactions can result in various biological effects, depending on the specific derivative and target involved.

Pharmacokinetics

Indole derivatives are known to be rapidly and completely absorbed following oral administration, with significant inter- and intraindividual variations .

Result of Action

Indole and its derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . They also have been shown to inhibit the growth of certain parasites .

Action Environment

Several environmental and biological factors can affect the production level of indole, of which the amount of exogenous tryptophan is the most important one . These factors can potentially influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

4-Methylindole, like other indole derivatives, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been found to be involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by intestinal microorganisms . It is a metabolite produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylindole can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ethyl ketone in the presence of an acid catalyst to form this compound. Another method involves the cyclization of N-(2-methylphenyl)acetamide using polyphosphoric acid.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indole derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylindole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-methylindoline using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the benzene ring of this compound. For example, nitration with nitric acid can introduce a nitro group at the 5-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: this compound-3-carboxaldehyde.

Reduction: 4-Methylindoline.

Substitution: 5-Nitro-4-methylindole.

Applications De Recherche Scientifique

4-Methylindole has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound is studied for its role in microbial metabolism and its effects on gut microbiota.

Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its role in drug metabolism.

Industry: It is used in the manufacture of fragrances and flavoring agents, despite its unpleasant odor, due to its ability to enhance certain scents in low concentrations.

Comparaison Avec Des Composés Similaires

4-Methylindole can be compared with other indole derivatives such as:

Indole: The parent compound, which lacks the methyl group at the fourth position.

3-Methylindole: Similar to this compound but with the methyl group at the third position.

5-Methylindole: Another isomer with the methyl group at the fifth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can significantly affect the compound’s interaction with enzymes and receptors, leading to distinct metabolic and pharmacological profiles.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Propriétés

IUPAC Name |

4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOUSPYUWWUPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167043 | |

| Record name | 4-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16096-32-5 | |

| Record name | 4-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3338387XEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: * Molecular Formula: C9H9N* Molecular Weight: 131.17 g/mol* Spectroscopic Data: While the provided research papers do not detail specific spectroscopic data, they mention characteristic observations. For example, the 4-methylindole radical cation absorbs strongly at 600 nm. [] Additionally, research on the electronic absorption spectrum of this compound exists. []

ANone: The provided research papers primarily focus on the biomolecular interactions of this compound rather than its material compatibility and stability in broader contexts. Thus, we can infer that further research is needed to explore its behavior under diverse conditions outside biological systems.

A: The provided research papers do not present this compound as a catalyst. Its primary role revolves around its use as a structural analog of adenine in DNA and RNA studies, and as a potential pharmaceutical agent. [, , , ]

A: Molecular modeling is used to understand the stacking interactions of this compound within DNA structures. [] Researchers utilize these models to visualize how this compound's structure, particularly its size and shape, influences its interactions with neighboring bases and contributes to the overall stability of the DNA duplex. [, ] Further studies could employ molecular dynamics simulations and QSAR models to predict the impact of this compound analogs on biological activity.

A: The provided research papers predominantly focus on the use of this compound in in vitro settings. [, , , , , ] Consequently, comprehensive data regarding its stability under diverse conditions and formulation strategies to enhance its bioavailability is limited. Further research is required to evaluate its potential for therapeutic applications.

ANone: Efficient research on this compound can leverage a range of resources:

- Chemical Synthesis: Established synthetic routes allow access to this compound and its derivatives. [, ]

- Spectroscopic Techniques: Techniques such as NMR, UV-Vis, and EPR spectroscopy are essential for characterizing this compound and its interactions. [, , ]

- Biochemical Assays: Assays like DNA melting analysis, enzyme kinetics, and cell-based assays can evaluate the biological activity and mechanism of action of this compound. [, , , , , ]

- Computational Chemistry: Molecular modeling and simulations contribute to understanding the interactions of this compound within biological systems and guiding the design of analogs. []

ANone: While the provided papers don't offer a comprehensive historical overview, they highlight significant milestones in this compound research:

- Early Investigations: Initial studies focused on the synthesis and basic characterization of this compound. [, ]

- Biological Activity Exploration: Research then shifted towards understanding the biological activity of this compound, particularly its role as a non-natural analog of adenine in DNA and RNA. [, , , ]

- Pharmaceutical Potential: The discovery of this compound derivatives, like those with potent and selective monoamine oxidase inhibitory activity, marked a crucial step towards its therapeutic potential. []

ANone: Research on this compound bridges several disciplines:

- Chemistry: Expertise in organic synthesis is crucial for generating this compound analogs with tailored properties. [, ]

- Biochemistry: Understanding the interactions of this compound with biomolecules like DNA, RNA, and proteins requires a strong foundation in biochemistry. [, , , , ]

- Pharmacology: Evaluating the pharmacological potential of this compound derivatives necessitates expertise in drug design, screening, and assessment. []

- Computational Chemistry: Molecular modeling and simulations play a vital role in rationalizing experimental observations and guiding the design of novel this compound analogs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.